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Compound Name: Goserelin EP Impurity E

Cat. No.: B586828 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacopeial standards for impurities in

Goserelin, a critical synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH)

used in the treatment of hormone-sensitive cancers and other conditions. Understanding the

varying requirements of the major pharmacopeias—the United States Pharmacopeia (USP),

the European Pharmacopoeia (Ph. Eur.), and the Japanese Pharmacopoeia (JP)—is essential

for the development, manufacturing, and global registration of Goserelin drug products. This

document summarizes the specified and unspecified impurity limits and provides an overview

of the analytical methodologies as outlined in these key pharmacopeias.

Comparison of Goserelin Impurity Specifications
The control of impurities is a critical aspect of ensuring the quality, safety, and efficacy of

pharmaceutical products. The table below summarizes the known impurity limits for Goserelin

acetate as specified by the United States Pharmacopeia. Information for the European

Pharmacopoeia is based on commercially available reference standards, as specific limits from

the official monograph are not publicly available. Details for the Japanese Pharmacopoeia are

not widely available in the public domain and require direct consultation of the official text.
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Impurity
Name/Category

United States
Pharmacopeia
(USP)

European
Pharmacopoeia
(Ph. Eur.)

Japanese
Pharmacopoeia
(JP)

Specified Impurities

Decarbamoylgoserelin ≤ 1.0%[1]
Specified (Limit not

publicly available)

Information not

publicly available

4-D-Ser-goserelin
(Listed by relative

retention time)[1]

Impurity A (Limit not

publicly available)

Information not

publicly available

5-D-Tyr-goserelin
(Listed by relative

retention time)[1]

Impurity F (Limit not

publicly available)

Information not

publicly available

2-D-His-goserelin
(Listed by relative

retention time)[1]

Impurity G (Limit not

publicly available)

Information not

publicly available

Impurity B Not specified by name
Specified (Limit not

publicly available)

Information not

publicly available

Impurity C Not specified by name
Specified (Limit not

publicly available)

Information not

publicly available

Impurity D Not specified by name
Specified (Limit not

publicly available)

Information not

publicly available

Impurity E Not specified by name
Specified (Limit not

publicly available)

Information not

publicly available

Impurity H Not specified by name
Specified (Limit not

publicly available)

Information not

publicly available

Impurity I Not specified by name
Specified (Limit not

publicly available)

Information not

publicly available

Impurity J Not specified by name
Specified (Limit not

publicly available)

Information not

publicly available

Impurity K Not specified by name
Specified (Limit not

publicly available)

Information not

publicly available
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Impurity L Not specified by name
Specified (Limit not

publicly available)

Information not

publicly available

Unspecified Impurities

Any Other Individual

Impurity
≤ 0.5%[1]

Information not

publicly available

Information not

publicly available

Total Impurities ≤ 2.5%[1]
Information not

publicly available

Information not

publicly available

Experimental Protocols
The determination of Goserelin and its related impurities predominantly relies on High-

Performance Liquid Chromatography (HPLC). The following is a summary of a typical analytical

protocol based on the USP monograph.

Analytical Method: High-Performance Liquid Chromatography (HPLC) (Based on USP)

Mode: Liquid Chromatography (LC)

Detector: Ultraviolet (UV), 220 nm

Column: 4.6-mm × 15-cm; 3.5-μm packing L1

Mobile Phase: A filtered and degassed mixture of water, acetonitrile, and trifluoroacetic acid

(1600:400:1).

Flow Rate: (Not specified in the provided excerpt, but typically around 1.0 mL/min for such

column dimensions)

Sample Solution: 1 mg/mL of Goserelin Acetate in water.

Standard Solution: 1 mg/mL of USP Goserelin Acetate Reference Standard (RS) in water.

System Suitability: The USP monograph specifies the use of a Goserelin Related Compound

A RS and a Goserelin System Suitability Mixture RS to ensure the chromatographic system
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is performing adequately. The relative retention times for known impurities are provided to

aid in peak identification.[1]

Pharmacopeial Standards Logical Relationship
The following diagram illustrates the general relationship and hierarchy of pharmacopeial

standards for a globally marketed drug substance like Goserelin. While the core requirement is

to meet the standards of the respective national or regional pharmacopeia where the product is

sold, there is an increasing effort towards harmonization, largely guided by the principles of the

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for

Human Use (ICH).

International Council for Harmonisation (ICH)

Major Pharmacopeias

Goserelin Drug Product

ICH Q3A(R2)
Impurities in New Drug Substances

United States Pharmacopeia (USP)

Influences

European Pharmacopoeia (Ph. Eur.)

Influences

Japanese Pharmacopoeia (JP)

Influences

Goserelin

Must Comply (for US Market) Must Comply (for EU Market) Must Comply (for Japan Market)

Click to download full resolution via product page

Caption: Relationship between ICH guidelines and major pharmacopeial standards for

Goserelin.

In conclusion, while the United States Pharmacopeia provides clear and publicly accessible

limits for Goserelin impurities, detailed specifications from the European and Japanese

Pharmacopoeias require direct access to their official publications. The analytical

methodologies are broadly similar, relying on HPLC for separation and quantification. For

global drug development, a thorough understanding and adherence to the specific

requirements of each target market's pharmacopeia are paramount.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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